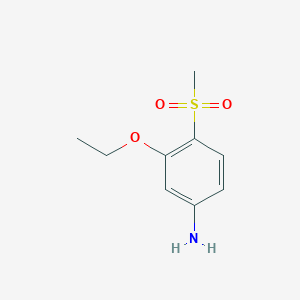

3-Ethoxy-4-methanesulfonylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-3-13-8-6-7(10)4-5-9(8)14(2,11)12/h4-6H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUGWTJNBCJRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 3-Ethoxy-4-methanesulfonylaniline

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.

A retrosynthetic analysis of this compound reveals several potential key precursors. The primary functionalities to consider are the aniline (B41778) (amino group on a benzene (B151609) ring), the ethoxy group, and the methanesulfonyl group.

A primary disconnection involves the C-N bond of the aniline, suggesting a precursor nitrobenzene (B124822) derivative. This is a common and reliable transformation in organic synthesis. Another key disconnection is the C-S bond of the methanesulfonyl group, which could be formed from a corresponding sulfonyl chloride and a suitable aromatic precursor. Finally, the C-O bond of the ethoxy group can be disconnected, pointing towards a phenolic precursor.

Based on these disconnections, the following key precursors and starting materials can be identified:

| Precursor/Starting Material | Rationale |

| 3-Ethoxy-4-nitrobenzene | Precursor for the aniline group via reduction. |

| 1-Ethoxy-2-methoxybenzene | Potential starting material for subsequent sulfonation and nitration. |

| 4-Amino-2-ethoxyphenol | Precursor for the introduction of the methanesulfonyl group. |

| Isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) | A versatile starting material that can be ethoxylated and further functionalized. google.comgoogle.com |

| Methanesulfonyl chloride | A common reagent for introducing the methanesulfonyl group. ontosight.aiwikipedia.org |

Based on the identified precursors, several synthetic pathways can be proposed. The strategic disconnections center around the sequence of introducing the three key functional groups: the amino, ethoxy, and methanesulfonyl groups.

Pathway A: Nitration followed by Reduction

This pathway begins with a substituted benzene ring and introduces the nitro group, which is then reduced to the aniline.

Disconnection: C-N bond of the aniline.

Proposed Steps:

Start with a suitable ethoxy- and methanesulfonyl-substituted benzene derivative.

Nitration of the aromatic ring at the position corresponding to the aniline group.

Reduction of the nitro group to the primary amine.

Pathway B: Sulfonylation as a Key Step

This pathway focuses on the introduction of the methanesulfonyl group onto a pre-functionalized aromatic ring.

Disconnection: C-S bond of the methanesulfonyl group.

Proposed Steps:

Begin with an appropriately substituted aniline or nitrobenzene derivative containing an ethoxy group.

Introduction of the methanesulfonyl group via electrophilic aromatic substitution (sulfonylation) or nucleophilic aromatic substitution.

Pathway C: Ethoxylation of a Phenolic Precursor

This pathway involves the formation of the ether linkage as a key transformation.

Disconnection: C-O bond of the ethoxy group.

Proposed Steps:

Start with a di-substituted aniline or nitrobenzene containing a hydroxyl group.

Ethoxylation of the phenolic hydroxyl group using an ethylating agent.

Direct Synthesis Approaches for this compound

Direct synthesis approaches involve the stepwise construction of the target molecule from readily available starting materials, following the forward sense of the proposed retrosynthetic pathways.

The introduction of the ethoxy group can be achieved through the Williamson ether synthesis on a corresponding phenolic aniline derivative. This involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

A relevant example is the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin, where an ethoxy group is introduced by reacting isovanillin with a halogenated ethane (B1197151) in the presence of a base and a phase-transfer catalyst. google.comgoogle.com This method can be adapted to introduce the ethoxy group onto a suitably protected aminophenol derivative.

| Reactants | Reagents | Product |

| Isovanillin, Halogenated ethane | Base (e.g., NaOH, K2CO3), Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) | 3-Ethoxy-4-methoxybenzaldehyde |

The methanesulfonyl group, often referred to as a mesyl group, is a key functional group in many organic compounds. ontosight.ai It is typically introduced using methanesulfonyl chloride (MsCl). wikipedia.orgarkema.com

The reaction of methanesulfonyl chloride with primary and secondary amines yields methanesulfonamides. wikipedia.orgchemeurope.com These amides are notably stable to both acidic and basic hydrolysis. wikipedia.orgchemeurope.com For the synthesis of this compound, direct sulfonylation of an aniline derivative is a plausible route. However, the amino group is activating and may lead to multiple substitution products. Therefore, it is often necessary to protect the amino group, for instance, as an acetanilide, before carrying out the sulfonylation.

Alternatively, the methanesulfonyl group can be introduced via a sulfene (B1252967) intermediate. wikipedia.org Treatment of methanesulfonyl chloride with a base like triethylamine (B128534) generates sulfene (CH₂=SO₂), which can then react with electron-rich aromatic compounds. wikipedia.orgchemeurope.com

Functional group interconversions are fundamental transformations in organic synthesis that allow for the modification of a molecule's reactive sites. scribd.comsolubilityofthings.comfiveable.me The synthesis of the aniline moiety in this compound often relies on the reduction of a nitro group.

The reduction of an aromatic nitro group to a primary amine is a well-established and highly efficient transformation. A variety of reducing agents can be employed for this purpose.

| Reducing Agent | Conditions |

| H₂, Catalyst (e.g., Pd/C, PtO₂) | Catalytic hydrogenation |

| Sn, HCl or Fe, HCl | Metal-acid reduction |

| NaBH₄, Lewis acid | Hydride reduction |

| LiAlH₄ | Potent hydride reduction |

Another important functional group interconversion is the conversion of amides to amines. scribd.com This can be achieved through reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). scribd.comvanderbilt.edu This strategy could be employed if the synthesis proceeds through a methanesulfonamide (B31651) intermediate.

Synthesis of Structurally Related Compounds and Precursors

Preparation of 3-Ethoxy-4-methoxybenzaldehyde as a Pharmaceutical Intermediate

3-Ethoxy-4-methoxybenzaldehyde serves as a vital intermediate in the synthesis of various pharmaceutical agents. guidechem.comgoogle.com It is a derivative of vanillin (B372448) and its synthesis typically involves the ethylation of a hydroxyl group. sigmaaldrich.com Common starting materials include isovanillin (3-hydroxy-4-methoxybenzaldehyde). google.comprepchem.com

Several methods have been developed for its synthesis, often employing a phase transfer catalyst to facilitate the reaction. For instance, one process involves reacting ethylvanillin with methyl iodide in the presence of a sodium hydroxide (B78521) solution and a phase transfer catalyst, achieving a yield of 74%. guidechem.com Another approach utilizes isovanillin and bromoethane (B45996) with a catalyst like tetrabutylammonium fluoride (B91410) or benzyltriethylammonium chloride, resulting in high purity and yields exceeding 94%. google.com Microwave-assisted synthesis has also been explored, using 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and a methylating agent in the presence of cesium carbonate. guidechem.com

Below is a table summarizing various synthetic methods for 3-ethoxy-4-methoxybenzaldehyde.

| Starting Material | Reagents | Catalyst | Solvent | Conditions | Yield | Purity |

| Ethylvanillin | Methyl Iodide, 1M NaOH | Phase Transfer Catalyst | - | Reflux, 1 hour | 74% | - |

| Isovanillin | Bromoethane, Water | Tetrabutylammonium Fluoride | Water | 25°C, 4 hours | 96.1% | 99.9% |

| Isovanillin | Bromoethane, Water | Benzyltriethylammonium Chloride | Water | 25°C, 4 hours | 94.8% | 99.9% |

| Isovanillin | Bromoethane, Water | Potassium Carbonate, Tetrabutylammonium Fluoride | Water | 25°C, 4 hours | 95.1% | 99.8% |

| 3-Hydroxy-4-methoxybenzaldehyde | Ethyl Bromide, KOH | - | Ethanol | Reflux, overnight | 93% | - |

| 3-Ethoxy-4-hydroxybenzaldehyde | - | Cesium Carbonate | 1,2-Dimethoxyethane | Microwave, 145°C, 60 min | - | - |

Processes for the Preparation of Aminosulfone Intermediates (e.g., (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine)

The chiral aminosulfone, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, is a key intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast. google.com The development of cost-effective and efficient processes for the commercial production of this intermediate is of significant interest. google.comgoogle.com

The synthesis involves several steps, often starting from 3-ethoxy-4-methoxybenzaldehyde. google.com A common route involves the formation of a chiral enamine, which is then reduced to provide a protected amino sulfone. google.com This intermediate is primarily used in the synthesis of pharmaceuticals. nbinno.com

Enantioselective Synthesis Strategies for Chiral Analogs

The production of single-enantiomer compounds is critical in the pharmaceutical industry, as different enantiomers can have distinct biological activities. researchgate.netnumberanalytics.com Enantioselective synthesis refers to the chemical synthesis that preferentially produces one enantiomer over its mirror image. numberanalytics.com

Strategies for the enantioselective synthesis of chiral analogs related to this compound often involve asymmetric catalysis. numberanalytics.com This can be achieved using a chiral catalyst, such as a metal complex with a chiral ligand, to create a chiral environment that directs the reaction towards the desired enantiomer. numberanalytics.com For the synthesis of the chiral aminosulfone intermediate for Apremilast, methods like catalytic asymmetric hydrogenation have been employed. Another strategy involves the use of chiral auxiliaries, such as (S)-α-methylbenzylamine, to form a chiral enamine intermediate that can be reduced stereoselectively. google.com The development of asymmetric synthesis for chiral sulfones is an active area of research, with methods like iridium-catalyzed asymmetric hydrogenation showing promise for various sulfone-containing molecules. researchgate.net

Synthesis of Substituted Methanesulfonylanilines and Sulfonamide Derivatives

The synthesis of substituted methanesulfonylanilines and other sulfonamide derivatives is a well-established area of organic chemistry. nih.govnih.gov Sulfonamides are typically prepared through the reaction of a sulfonyl chloride with an amine. nih.gov For instance, N-substituted methanedisulfonamides have been synthesized, highlighting the versatility of sulfonamide chemistry. nih.gov The synthesis of novel sulfonamide derivatives often involves substitution reactions with reagents like p-toluenesulfonyl chloride. nih.gov These derivatives are of interest due to their wide range of biological activities. researchgate.net

Optimization of Synthetic Routes

The efficiency and viability of a synthetic process on an industrial scale depend heavily on the optimization of reaction conditions.

Investigation of Reaction Conditions (e.g., Temperature, Solvent, Catalyst, Reagents)

The optimization of reaction conditions involves systematically varying parameters such as temperature, solvent, catalyst, and reagents to maximize yield and purity while minimizing costs and environmental impact. beilstein-journals.orgsemanticscholar.org

In the synthesis of the precursor 3-ethoxy-4-methoxybenzaldehyde from isovanillin, different bases and phase-transfer catalysts have been investigated to improve yield and purity. google.com While the temperature (25°C) and solvent (water) were kept constant, the choice of base (sodium hydroxide vs. potassium carbonate) and catalyst (benzyltriethylammonium chloride vs. tetrabutylammonium fluoride) had a significant impact on the outcome. google.com

The following table details the optimization of the synthesis of 3-ethoxy-4-methoxybenzaldehyde.

| Base | Catalyst | Yield | Purity |

| Sodium Hydroxide | Benzyltriethylammonium Chloride | 94.8% | 99.9% |

| Sodium Hydroxide | Tetrabutylammonium Fluoride | 96.1% | 99.9% |

| Potassium Carbonate | Tetrabutylammonium Fluoride | 95.1% | 99.8% |

Modern approaches to reaction optimization increasingly utilize machine learning algorithms and high-throughput experimentation to explore a wide range of reaction parameters more efficiently than traditional one-variable-at-a-time methods. beilstein-journals.orgsemanticscholar.org

Strategies for Yield Improvement and By-product Reduction

The synthesis of this compound can be approached through various routes, with a common pathway commencing from the readily available precursor, isovanillin. A plausible synthetic sequence involves:

Ethylation of Isovanillin: Conversion of isovanillin to 3-ethoxy-4-methoxybenzaldehyde.

Oximation and Dehydration: Transformation of the aldehyde to a nitrile, 3-ethoxy-4-methoxybenzonitrile (B1661997).

Nitration: Introduction of a nitro group onto the aromatic ring.

Sulfonylation: Displacement of the nitrile or another suitable group with a methanesulfonyl group.

Reduction: Conversion of the nitro group to the final aniline.

Throughout this sequence, specific strategies can be employed to enhance yield and minimize the formation of unwanted by-products.

In the ethylation step , the use of phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can significantly improve the reaction rate and yield by facilitating the transfer of the ethylating agent between aqueous and organic phases. crdeepjournal.orgjetir.org This method avoids the need for harsh, anhydrous conditions and can lead to cleaner reactions with easier work-up.

For the sulfonylation of anilines or related aromatic compounds , the choice of sulfonating agent and reaction conditions is critical. numberanalytics.com The use of methanesulfonyl chloride in the presence of a non-nucleophilic base is common. To improve yields, controlling the reaction temperature is crucial to prevent side reactions such as polysulfonylation or degradation of the starting material. The slow, dropwise addition of the sulfonating agent can also help to control the reaction's exothermicity and reduce the formation of by-products.

The reduction of the nitro group is a key final step. Catalytic hydrogenation is often preferred over stoichiometric reducing agents like iron or tin in acidic media due to the large amounts of waste generated by the latter. nih.gov The choice of catalyst and support can have a significant impact on the reaction's efficiency and selectivity. For instance, palladium on carbon (Pd/C) or platinum on various supports are highly effective. The use of promotors, such as cerium, can enhance the activity and stability of the catalyst, leading to higher yields and reduced catalyst loading. nih.govacs.org

Below is a table summarizing potential yield improvement strategies for the key reaction types in the synthesis of this compound.

| Reaction Type | Strategy | Potential Benefit |

| Ethylation | Use of Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Increased reaction rate, higher yield, milder conditions. |

| Sulfonylation | Controlled temperature and slow addition of sulfonating agent | Prevention of side reactions (e.g., polysulfonylation), improved selectivity. |

| Nitro Reduction | Catalytic hydrogenation over stoichiometric reagents | Higher atom economy, reduced waste, cleaner reaction profile. |

| Asymmetric Steps | Use of chiral auxiliaries or catalysts | Direct formation of desired enantiomer, avoidance of wasteful resolution steps. |

Application of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of compounds like this compound.

Assessment of Atom Economy and Reaction Mass Efficiency

Atom economy and reaction mass efficiency (RME) are key metrics for evaluating the "greenness" of a chemical process. wikipedia.orgmygreenlab.orggreenchemistry-toolkit.org Atom economy, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product.

The formula for atom economy is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reaction Mass Efficiency (RME) provides a more practical measure by also considering the reaction yield and the stoichiometry of the reactants. mygreenlab.orgnih.gov

The formula for RME is: RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

To illustrate, let's consider a hypothetical final step in the synthesis of this compound: the catalytic reduction of a nitro precursor.

Hypothetical Reaction:

C₉H₁₀N₂O₅S (3-ethoxy-4-methanesulfonyl-nitrobenzene) + 3H₂ → C₉H₁₂NO₃S (this compound) + 2H₂O

Molecular Weights:

3-ethoxy-4-methanesulfonyl-nitrobenzene: 262.27 g/mol

Hydrogen (H₂): 2.02 g/mol

this compound: 232.29 g/mol

Water (H₂O): 18.02 g/mol

Atom Economy Calculation:

Atom Economy = (232.29 / (262.27 + 3 * 2.02)) * 100 = (232.29 / 268.33) * 100 ≈ 86.6%

This indicates that a significant portion of the reactant atoms is incorporated into the desired product.

Reaction Mass Efficiency Calculation:

Assuming a yield of 95% for this reaction:

Mass of Product = 0.95 * 232.29 = 220.68 g Total Mass of Reactants = 262.27 g + (3 * 2.02 g) = 268.33 g

RME = (220.68 / 268.33) * 100 ≈ 82.3%

The following table provides a comparative overview of these two green chemistry metrics.

| Metric | Calculation Basis | Focus | Ideal Value |

| Atom Economy | Stoichiometry of the balanced equation | Theoretical efficiency of atom incorporation | 100% |

| Reaction Mass Efficiency | Actual masses of reactants and isolated product | Practical efficiency including yield and stoichiometry | 100% |

Development of Environmentally Benign Synthetic Procedures

The development of environmentally benign synthetic procedures for this compound and its intermediates focuses on reducing hazardous waste and improving safety. nih.gov Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids. For instance, catalyst-free sulfonylation reactions have been developed in water, offering a significantly greener alternative to conventional methods. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent can reduce waste and simplify purification. Microwave-assisted organic synthesis under solvent-free conditions has been shown to be effective for various reactions, including those catalyzed by solid acids. mdpi.comresearchgate.net

Minimizing Protecting Groups: The use of protecting groups adds steps to a synthesis and generates waste. Developing synthetic routes that avoid or minimize the use of protecting groups is a key principle of green chemistry.

Exploration of Sustainable Catalytic Systems

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce energy consumption. scielo.br For the synthesis of this compound, several types of sustainable catalytic systems are relevant:

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, which simplifies their separation and recycling. For the reduction of nitroarenes, heterogeneous catalysts like palladium on alumina (B75360) or platinum on ceria offer high efficiency and can be reused, reducing waste and cost. nih.govacs.orgacs.org Solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970) or titania, can be used for various acid-catalyzed reactions, replacing corrosive and difficult-to-recycle mineral acids. mdpi.comresearchgate.netacs.org

Phase-Transfer Catalysts (PTCs): As mentioned earlier, PTCs are highly effective in reactions involving immiscible phases, such as the ethylation of phenols. crdeepjournal.orgjetir.org They allow for the use of water as a solvent and can be used in catalytic amounts, making them a green choice. Crown ethers and quaternary ammonium salts are common examples of PTCs. rsc.orgrsc.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient method for various transformations. For instance, the direct sulfonylation of anilines with sulfinate salts can be achieved using this method, avoiding harsh reagents and conditions. rsc.org

The table below summarizes some sustainable catalytic systems and their potential applications in the synthesis of this compound.

| Catalytic System | Example | Potential Application | Green Advantage |

| Heterogeneous Catalysts | Pd/Al₂O₃, Pt/CeO₂ | Reduction of nitro group | Recyclable, high efficiency, reduced waste. |

| Solid Acid Catalysts | Sulfonic acid-functionalized silica | Esterification, acetylation | Replaces corrosive liquid acids, recyclable. |

| Phase-Transfer Catalysts | Quaternary ammonium salts, Crown ethers | Ethylation of phenols | Enables use of water as a solvent, mild conditions. |

| Photoredox Catalysis | Ruthenium or Iridium complexes | Sulfonylation of anilines | Mild conditions, high selectivity, use of visible light. |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis

Spectroscopic techniques are indispensable tools in the structural elucidation of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-Ethoxy-4-methanesulfonylaniline would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 6.0-8.0 ppm) due to their varied electronic environments. The ethoxy group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, both in the upfield region. The methanesulfonyl group would present a sharp singlet for its three equivalent methyl protons, and the amine (-NH2) protons would likely appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would display distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating ethoxy and amine groups and the electron-withdrawing methanesulfonyl group. The carbons of the ethoxy and methanesulfonyl groups would also have characteristic chemical shifts.

| ¹H NMR Predicted Chemical Shifts | ¹³C NMR Predicted Chemical Shifts |

| Proton Type | Predicted δ (ppm) |

| Aromatic (CH) | 6.0 - 8.0 |

| Amine (NH₂) | 3.5 - 5.0 (broad) |

| Ethoxy (-OCH₂CH₃) | ~4.0 (quartet) |

| Ethoxy (-OCH₂CH₃) | ~1.4 (triplet) |

| Methanesulfonyl (-SO₂CH₃) | ~3.0 (singlet) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amine, sulfonyl, and ether functional groups. The N-H stretching of the primary amine would typically appear as a doublet in the range of 3300-3500 cm⁻¹. The S=O stretching vibrations of the methanesulfonyl group would be observed as two strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C-O stretching of the ethoxy group would likely be found in the 1250-1000 cm⁻¹ region.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Amine (N-H stretch) | 3300 - 3500 (doublet) |

| Sulfonyl (S=O asymmetric stretch) | 1350 - 1300 (strong) |

| Sulfonyl (S=O symmetric stretch) | 1160 - 1120 (strong) |

| Aromatic C-H stretch | ~3100 - 3000 |

| Aliphatic C-H stretch | ~2980 - 2850 |

| C-O-C stretch (Ether) | 1250 - 1000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses of the ethoxy group (M-45), the methanesulfonyl group (M-79), and other smaller fragments, which would further support the proposed structure.

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the benzene (B151609) ring. The presence of the auxochromic amine and ethoxy groups and the chromophoric methanesulfonyl group would influence the wavelength and intensity of these absorptions.

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction analysis would provide the most precise and unambiguous structural data. This technique would determine the exact bond lengths, bond angles, and torsion angles within the molecule, confirming its connectivity and conformation in the solid state. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding involving the amine group and the sulfonyl oxygens, which play a crucial role in the supramolecular architecture.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Exact molecular geometry |

| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, π-π stacking |

Crystallographic Studies of Related Sulfonamide Structures

The structural elucidation of sulfonamides is crucial for understanding their chemical behavior and biological activity, as the spatial arrangement of atoms can significantly influence their interactions with biological targets. openaccessjournals.comnih.gov Research into the crystal structures of various sulfonamide derivatives has revealed common structural motifs and patterns of intermolecular interactions, primarily driven by hydrogen bonding. bohrium.com

For instance, studies on N-substituted sulfonamides often reveal the formation of hydrogen-bonded networks. bohrium.com The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor, leading to the formation of robust intermolecular hydrogen bonds that stabilize the crystal lattice. These interactions frequently involve the amino group and the oxygen atoms of the sulfonyl group.

In a study on azatricyclo-sulfonamide derivatives, X-ray crystallographic analysis provided detailed information on the molecular conformation. For one such derivative, the bond lengths of the sulfonamide group were determined as S1-O1 = 1.422(2) Å, S1-O2 = 1.427(2) Å, S1-C17 = 1.761(2) Å, and S1-N1 = 1.656(2) Å. openaccessjournals.com These values are consistent with those observed in other sulfonamide structures. The study also highlighted the perpendicular orientation of the azatricyclo ring relative to the chlorophenyl ring, with a dihedral angle of 86.87(1)°. openaccessjournals.com

The crystal structures of many sulfonamides are determined using single-crystal X-ray diffraction. bohrium.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions.

The table below presents representative crystallographic data for a related sulfonamide derivative, showcasing the type of detailed structural information that can be obtained from such studies.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.234(5) |

| α (°) | 90 |

| β (°) | 105.12(3) |

| γ (°) | 90 |

| Volume (ų) | 1698.1(12) |

| Z | 4 |

Note: The data in this table is representative of a related sulfonamide structure and is provided for illustrative purposes.

The study of polymorphism, the ability of a compound to exist in more than one crystal form, is also a significant aspect of the crystallographic analysis of sulfonamides. nih.gov Different polymorphs can exhibit distinct physical properties, including solubility and stability, which are critical in various applications. Computational modeling, in conjunction with experimental X-ray diffraction data, is often employed to understand the intermolecular interactions that govern the formation of different polymorphic forms. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic behavior of 3-Ethoxy-4-methanesulfonylaniline.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations would reveal the precise bond lengths, bond angles, and dihedral angles. These calculations also provide insights into the molecule's electronic structure, including the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which are crucial in understanding its chemical reactivity and spectroscopic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-N | ~1.40 Å |

| Bond Length | S=O | ~1.45 Å |

| Bond Angle | C-S-C | ~105° |

| Dihedral Angle | C-C-O-C | Varies with conformation |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations for this compound.

The presence of flexible groups, such as the ethoxy and methanesulfonyl groups, means that this compound can exist in various spatial orientations or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped out. This analysis is critical for understanding which shape the molecule is most likely to adopt and how this might influence its interactions with other molecules. Studies on the conformational behavior of substituted methylenecyclohexanes have shown the effectiveness of DFT methods in reproducing experimental conformational compositions. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ethoxy and sulfonyl groups, as well as the nitrogen atom of the aniline (B41778) group, suggesting these are key sites for interaction. Studies on other aniline derivatives and sulfonamides have successfully used MEP analysis to identify regions of nucleophilic and electrophilic attack. nih.govorientjchem.org

Table 2: Hypothetical Molecular Electrostatic Potential (MEP) Surface Values for this compound (Illustrative)

| Region | Atom(s) | Hypothetical Potential (kcal/mol) | Predicted Reactivity |

| Negative | Sulfonyl Oxygens | -35 to -50 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Negative | Ethoxy Oxygen | -25 to -40 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Negative | Aniline Nitrogen | -15 to -30 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Positive | Aniline Hydrogens | +20 to +40 | Nucleophilic Attack / Hydrogen Bond Donor |

Note: These values are illustrative and would need to be confirmed by specific MEP calculations.

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of the bonding within a molecule. It partitions the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals. A key feature of NBO analysis is its ability to quantify the interactions between these orbitals, particularly the charge transfer from a filled (donor) orbital to an empty (acceptor) orbital. These donor-acceptor interactions stabilize the molecule and are indicative of hyperconjugation and resonance effects. For this compound, NBO analysis could reveal the extent of electron delocalization from the nitrogen and oxygen lone pairs into the aromatic ring and the influence of the electron-withdrawing sulfonyl group. NBO analysis is frequently used in conjunction with QTAIM to provide a comprehensive picture of chemical bonding. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of an atom within a molecule based on the topology of the electron density. By analyzing the electron density at specific points, known as bond critical points (BCPs), QTAIM can characterize the nature of chemical bonds. For example, the value of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. In the context of this compound, QTAIM could be used to precisely characterize the C-N, C-S, S=O, and C-O bonds, providing a quantitative measure of their covalent character. The application of QTAIM is extensive, from analyzing non-covalent interactions to characterizing bonding in complex systems.

Molecular Modeling and Dynamics

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations can explore its behavior over time. Although specific molecular dynamics studies on this compound are not documented, this approach could be used to simulate how the molecule moves and changes shape in different environments, such as in a solvent or interacting with a biological target. Molecular modeling studies on substituted anilines have been used to investigate their interactions with DNA, for example.

Molecular Docking Simulations with Relevant Protein Binding Sites

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govresearchgate.net This technique is crucial for predicting the binding mode and affinity of a ligand by simulating how it fits into a protein's binding site. nih.govoup.com The process involves preparing the 3D structures of both the ligand, such as this compound, and the target protein. Using sophisticated algorithms, docking software like AutoDock, GOLD, or Glide samples numerous possible conformations and orientations of the ligand within the binding site. nih.govyoutube.com These poses are then evaluated using a scoring function, which estimates the binding energy, to rank the most likely binding modes. oup.com

For compounds analogous to this compound, such as other sulfonamide derivatives, molecular docking has been successfully employed to investigate their interactions with various protein targets. rjb.ronih.govtandfonline.com These studies reveal common interaction patterns. The sulfonamide group (–SO2NH–) is a key pharmacophore, with the oxygen atoms frequently acting as hydrogen bond acceptors. rjb.roacs.org The aromatic ring can participate in hydrophobic and π-π stacking interactions with amino acid residues like tyrosine and phenylalanine in the binding pocket. nih.gov

In the context of this compound, a docking study would aim to identify key interactions between its functional groups—the ethoxy group, the methanesulfonyl group, and the aniline moiety—and the amino acid residues of a target protein. The results would be presented as binding scores and a visual representation of the interactions, guiding the prediction of its binding mechanism. nih.gov

Table 1: Typical Interactions for Sulfonamide Derivatives in Protein Binding Sites

| Interaction Type | Ligand Functional Group | Interacting Protein Residue (Examples) |

| Hydrogen Bonding | Sulfonamide Oxygen (Acceptor) | Gln, Met, Thr nih.gov |

| Hydrogen Bonding | Aniline Amine (Donor) | Asp, Glu, Ser |

| Hydrophobic Interactions | Aromatic Ring, Alkyl Chains | Leu, Met, Pro nih.gov |

| π-π Stacking | Aromatic Ring | Phe, Tyr, Trp nih.gov |

| Halogen Bonding | Halogen Substituents | His nih.gov |

Pharmacophore Modeling for Chemical Feature Identification

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dergipark.org.trresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive or negative charges. researchgate.netresearchgate.net

This methodology can be approached in two ways: ligand-based or structure-based. Ligand-based modeling derives a common pharmacophore from a set of known active molecules. dergipark.org.trfiveable.me Structure-based modeling identifies key interaction points within a protein's binding site to define the pharmacophore. fiveable.me

For a class of compounds including this compound, a pharmacophore model could be developed based on structurally similar active molecules. nih.gov For instance, studies on sulfonamide-based inhibitors have identified common features crucial for their activity. nih.govnih.gov These models can then be used as 3D queries to screen large chemical databases for novel compounds that match the pharmacophoric requirements and are therefore predicted to be active. researchgate.netfiveable.me This approach is highly effective for scaffold hopping, where new molecular backbones with the correct feature arrangement are discovered. researchgate.net

Table 2: Potential Pharmacophoric Features of the 4-(Methylsulfonyl)aniline Scaffold

| Feature | Moiety on this compound | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens, Ethoxy Oxygen | Forms hydrogen bonds with donor residues. nih.gov |

| Hydrogen Bond Donor (HBD) | Aniline -NH2 | Forms hydrogen bonds with acceptor residues. |

| Aromatic Ring (AR) | Phenyl Ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Ethoxy Group, Methyl Group | Interacts with hydrophobic pockets in the receptor. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfiveable.melongdom.org QSAR models are built by calculating molecular descriptors for each compound and using statistical methods, such as multiple linear regression or partial least squares, to create an equation that predicts activity. fiveable.melongdom.org Descriptors can encode various molecular properties, including electronic (e.g., charge distribution), steric (e.g., size and shape), and hydrophobic (e.g., partition coefficient) characteristics. longdom.org

For analogous series of substituted anilines and sulfonamides, QSAR studies have successfully modeled their activities. sums.ac.irmedwinpublishers.comnih.gov These models can elucidate which properties are most influential for a compound's biological effect and can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. fiveable.menih.gov

Comparative Molecular Field Analysis (CoMFA) is a more advanced 3D-QSAR method. iupac.orgijpsonline.com It aligns a set of molecules and calculates their steric and electrostatic fields at thousands of points on a 3D grid. google.comslideshare.net Statistical analysis then correlates these field values with biological activity, producing contour maps that visualize regions where changes in steric bulk or electrostatic charge would likely increase or decrease activity. ijpsonline.comgoogle.com A CoMFA study on a series of derivatives of this compound could provide detailed insights into the structure-activity relationship, guiding the optimization of substituents on the aniline ring for enhanced potency. nih.gov

Table 3: Common Descriptors Used in QSAR Models for Aniline/Sulfonamide Derivatives

| Descriptor Class | Example Descriptor | Property Represented |

| Electronic | Dipole Moment, Atomic Charges | Charge distribution and polarity. |

| Steric / Topological | Molecular Weight, Molar Refractivity, Kier Shape Indices | Size, shape, and branching of the molecule. medwinpublishers.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating or accepting capability. |

Analysis of Noncovalent Interactions in Related Molecular Systems

Noncovalent interactions are the primary forces governing how a ligand binds to a protein. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, π-effects (like π-π stacking and C-H···π interactions), and electrostatic interactions, are individually weak but collectively determine the stability and specificity of a protein-ligand complex. acs.orgacs.orgnih.gov

Analyzing these interactions is crucial for understanding molecular recognition. nih.govaip.org In molecular systems related to this compound, the sulfonamide group is a key player. The sulfonamide oxygens are well-known to participate in hydrogen bonds with protein backbone amides or side-chain donors. acs.orgnih.gov The aromatic ring can engage in π-π stacking with aromatic amino acids or C-H···π interactions. arturorobertazzi.it Furthermore, the sulfur atom itself can participate in less common but significant interactions like chalcogen bonds. nih.govrsc.org

Computational methods can map and quantify these interactions. nih.govnih.gov For this compound, an analysis would reveal a network of interactions involving its key functional groups. The aniline nitrogen can act as a hydrogen bond donor, while the ethoxy and sulfonyl groups provide additional hydrogen bond acceptor sites and hydrophobic contacts. Understanding this intricate network is essential for rational drug design, as subtle modifications can significantly alter the binding profile. nih.gov

Table 4: Summary of Noncovalent Interactions in Sulfonamide-Containing Systems

| Interaction Type | Description | Relevant Moieties on this compound |

| Hydrogen Bond | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | -NH2 (donor), -SO2- oxygens (acceptor), ethoxy oxygen (acceptor). |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Entire molecule, particularly alkyl and aromatic parts. |

| π-π Stacking | Attraction between aromatic rings. | Phenyl ring. |

| C-H···π Interaction | A weak hydrogen bond between a C-H group and a π-system. | Phenyl ring (as acceptor), C-H bonds from ethoxy/methyl groups (as donors). arturorobertazzi.it |

| Sulfur-mediated Interactions | Interactions involving the sulfur atom, such as chalcogen bonds or S···O contacts. | Methanesulfonyl group. nih.gov |

Role As a Building Block and Synthetic Intermediate in Medicinal Chemistry Research

Precursor to Pharmaceutically Significant Compounds

The primary significance of the 3-ethoxy-4-methoxyphenyl scaffold lies in its incorporation into orally active immunomodulatory drugs. It serves as the cornerstone for the chiral intermediate (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, which is the key component in the synthesis of Apremilast. google.comepo.org

The synthesis of Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), relies heavily on synthetic routes that construct the key chiral amine intermediate. nih.gov Several patented and published methods detail the creation of this intermediate, starting from commercially available materials like 3-ethoxy-4-methoxybenzaldehyde (B45797) or 3-ethoxy-4-methoxybenzonitrile (B1661997). epo.orggoogle.commdpi.com

One prominent synthetic strategy begins with 3-ethoxy-4-methoxybenzonitrile. epo.org This starting material is reacted with the lithium salt of dimethyl sulfone (generated using n-butyllithium) to form an enamine intermediate. epo.orggoogle.com This enamine is then hydrolyzed in situ to yield the corresponding keto derivative, 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethanone. epo.org To introduce the necessary chirality, this ketone is reacted with a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, to form a chiral imine. Subsequent diastereoselective reduction, for instance with sodium borohydride, and deprotection via hydrogenation removes the chiral auxiliary to afford the desired (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. epo.org

An alternative asymmetric synthesis utilizes 3-ethoxy-4-methoxybenzaldehyde as the starting point. mdpi.com This aldehyde is condensed with a chiral sulfinamide, specifically (R)-tert-butylsulfinamide (Ellman's auxiliary), in the presence of a Lewis acid like tetraethyl titanate to form an N-sulfinylimine. epo.orgmdpi.com The crucial carbon-carbon bond is then formed by the addition of the lithium salt of dimethyl sulfone to this imine, which proceeds with high diastereoselectivity. The final step involves the removal of the sulfinyl group under acidic conditions to yield the target chiral amine. mdpi.com

| Table 1: Key Intermediates in the Synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | | :--- | :--- | | Intermediate Name | Role in Synthesis | | 3-Ethoxy-4-methoxybenzonitrile | Starting material for the nitrile-based route. epo.orggoogle.com | | 3-Ethoxy-4-methoxybenzaldehyde | Starting material for the aldehyde-based asymmetric synthesis. mdpi.com | | 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)vinylamine | Enamine intermediate formed from the reaction of the benzonitrile (B105546) with dimethyl sulfone anion. google.com | | 1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethanone | Ketone intermediate generated via hydrolysis of the enamine. epo.org | | (R)-N-( (3-ethoxy-4-methoxybenzylidene))-2-methylpropane-2-sulfinamide | Chiral N-sulfinylimine intermediate formed from the aldehyde and Ellman's auxiliary. mdpi.com | | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | The final chiral amine, which is the key building block for Apremilast. google.comepo.org |

The synthetic utility of the chiral amine intermediate is showcased by its incorporation into complex heterocyclic frameworks. In the case of Apremilast, the target heterocyclic system is a substituted isoindoline-1,3-dione. nih.gov The synthesis is achieved by reacting (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine with 3-acetamidophthalic anhydride. epo.org This condensation reaction involves the nucleophilic attack of the primary amine onto one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the five-membered phthalimide (B116566) ring. This reaction directly couples the crucial 3-ethoxy-4-methoxyphenyl sulfone moiety to the heterocyclic portion of the final drug molecule, demonstrating the aniline (B41778) precursor's role as a critical intermediate for building such systems. epo.orgnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

The discovery of Apremilast was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing PDE4 inhibitory activity. nih.gov These studies involved systematic modifications to various parts of the lead molecule, including the functional groups originating from the 3-ethoxy-4-methanesulfonylaniline core.

The optimization of the lead compounds that resulted in Apremilast involved key modifications to the substituted phenyl ring. nih.gov Initial lead compounds featured a 3,4-dimethoxyphenyl group. The SAR exploration led to the discovery that replacing one of the methoxy (B1213986) groups with a slightly larger ethoxy group at the 3-position resulted in a significant enhancement of potency. This modification from a dimethoxy to a 3-ethoxy-4-methoxyphenyl group was a critical step in the development of Apremilast. nih.gov

Furthermore, the sulfone moiety (-SO2CH3) itself was an outcome of SAR studies. This series of compounds was developed from an earlier class of inhibitors that contained a carboxylic acid group instead of the sulfone. nih.gov The introduction of the methanesulfonyl group proved to be a superior modification for achieving the desired inhibitory profile.

The aniline functional group of the core intermediate is the point of attachment for the phthalimide portion of the final molecule. SAR studies extensively explored substitutions on this phthalimide ring. The discovery that a 4-acetylamino substituent on the isoindoline-1,3-dione ring was optimal for activity was a major breakthrough that led directly to the identification of Apremilast. nih.gov

| Table 2: Structure-Activity Relationship (SAR) Modifications Leading to Apremilast | | :--- | :--- | :--- | | Position of Modification | Initial Group | Optimized Group | | Phenyl Ring Substitution | 3,4-Dimethoxy | 3-Ethoxy-4-methoxy nih.gov | | Side Chain | Carboxylic Acid | Methanesulfonyl nih.gov | | Phthalimide Substitution | Unsubstituted/Other | 4-Acetylamino nih.gov |

The substituent effects of these chemical modifications are directly tied to the molecule's interaction with its biological target, PDE4. The 3-ethoxy-4-methoxyphenyl group is understood to fit into a specific hydrophobic pocket within the enzyme's active site. The change from a methoxy to an ethoxy group at the 3-position likely optimizes van der Waals interactions within this pocket, leading to increased binding affinity and potency. nih.gov

Design of Novel Chemical Entities

The successful development of Apremilast serves as a clear example of how the this compound scaffold is used in the design of novel chemical entities. nih.gov The knowledge gained from the SAR studies—specifically the understanding that the 3-ethoxy-4-methoxyphenyl sulfone moiety is a highly effective pharmacophore for PDE4 inhibition—provides a validated starting point for the design of new analogues and potential drugs. Medicinal chemists can now use this core structure as a privileged scaffold, retaining the key features responsible for potent activity while exploring modifications at other positions to improve properties like selectivity, metabolic stability, or to target related enzymes. This foundational work enables the rational design of new compounds with potentially improved therapeutic profiles, cementing the role of this compound and its derivatives as a cornerstone in modern drug discovery.

Application in Rational Drug Design Strategies (Lead Compound Synthesis)

Rational drug design relies on a deep understanding of a biological target's structure and mechanism to design and synthesize molecules with high affinity and selectivity. This compound serves as a key intermediate in the synthesis of lead compounds developed through such strategies. A prime example is its role in the synthesis of Apremilast, a potent and orally active phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis and plaque psoriasis. nih.govnih.gov

The 3-ethoxy-4-methoxyphenyl group is a well-established pharmacophore for PDE4 inhibition, contributing significantly to the binding affinity and selectivity of inhibitors. nih.gov The synthesis of Apremilast involves the use of precursors that are structurally analogous to or derived from this compound, such as (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. This key intermediate is synthesized from starting materials like 3-ethoxy-4-methoxybenzaldehyde, highlighting the importance of the core scaffold provided by this compound in constructing the final drug molecule. The development of novel PDE4 inhibitors often involves structure-based drug design and the identification of new structural scaffolds to enhance efficacy and reduce side effects. nih.gov

The synthesis of these intermediates often involves multi-step processes, and various patents outline efficient methods for their preparation, underscoring the industrial relevance of these building blocks.

Table 1: Key Intermediates in Apremilast Synthesis Related to this compound

| Compound Name | Role in Synthesis |

|---|---|

| (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | A key chiral intermediate that is directly incorporated into the final Apremilast structure. |

| 3-ethoxy-4-methoxybenzaldehyde | A common starting material for the synthesis of the above-mentioned ethylamine (B1201723) derivative. |

| 3-ethoxy-4-methoxybenzonitrile | An alternative starting material for the synthesis of the ethylamine derivative. |

Fragment-Based Approaches in Chemical Synthesis

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. drugdiscoverychemistry.comresearchgate.net These fragments can then be grown or linked together to create more potent and selective inhibitors. chemrxiv.orgresearchgate.net

While direct evidence of this compound being used in a specific fragment screen is not prominent in the available literature, its structural motifs are highly relevant to FBDD. Substituted anilines are recognized as important components in drug development and their bioisosteric replacement is a key strategy in optimizing drug-like properties. biopartner.co.ukacs.org The aniline core provides a versatile scaffold that can be readily modified to explore chemical space and improve pharmacological profiles.

Furthermore, the sulfonamide group present in this compound is a common feature in many drug molecules and has been explored in the context of FBDD. For instance, acrylamide (B121943) and vinylsulfonamide electrophiles have been attached to aniline derivatives to create fragments for irreversible tethering to cysteine residues. acs.org

The this compound scaffold, with its combination of an aniline ring, an ethoxy group, and a methanesulfonyl group, possesses the characteristics of a valuable fragment. It offers multiple points for chemical modification, allowing for the systematic elaboration of a fragment hit into a more complex and potent lead compound. The principles of FBDD support the potential of scaffolds like this to serve as starting points for the discovery of novel therapeutics.

Patent Landscape and Intellectual Property Analysis

Analysis of Patents Claiming Synthesis Routes for 3-Ethoxy-4-methanesulfonylaniline or Closely Related Aminosulfone Intermediates

The synthesis of this compound and its closely related aminosulfone intermediates, particularly (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine, is a focal point of numerous patents, primarily driven by its role as a key building block for the blockbuster drug Apremilast. These patents reveal a range of synthetic strategies aimed at achieving high purity, stereoselectivity, and process efficiency suitable for large-scale manufacturing.

A significant body of intellectual property revolves around the asymmetric synthesis of the chiral amine, which is crucial for the biological activity of the final drug product. Patents describe several innovative approaches to introduce the desired stereochemistry, often avoiding classical resolution of racemates, which can be inefficient.

One patented approach involves the use of chiral auxiliaries. For instance, processes have been claimed that utilize (R)-(+)-tert-butylsulfinamide (Ellman's auxiliary) or (S)-α-methylbenzylamine. google.com In these methods, a key step is the reaction of an appropriate precursor, such as 3-ethoxy-4-methoxybenzaldehyde (B45797), with the chiral auxiliary to form a chiral intermediate that directs the stereoselective addition of a sulfone-containing nucleophile. google.com The subsequent removal of the chiral auxiliary under acidic conditions yields the desired enantiomerically enriched aminosulfone. google.com

Another patented strategy focuses on the asymmetric reduction of a prochiral enamine or ketone intermediate. google.com This method eliminates the need for stoichiometric amounts of a chiral auxiliary, making it potentially more economical. For example, a process has been described where 3-ethoxy-4-methoxybenzonitrile (B1661997) is coupled with a dialkylsulfone, such as dimethylsulfone, to form an enamine intermediate. google.com This enamine can then be asymmetrically hydrogenated using a chiral catalyst to produce the desired (S)-enantiomer.

The resolution of racemic mixtures of 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine is another area covered by intellectual property. Although often considered a less efficient route, patents protect the use of specific chiral resolving agents, such as N-acetyl-L-leucine, to separate the desired (S)-enantiomer from the racemate. google.comgoogle.com This method involves the formation of diastereomeric salts that can be separated by crystallization. google.com

The following table provides a summary of key patented synthetic approaches:

| Synthetic Strategy | Key Patented Features | Starting Materials Example | Chiral Source Example | Relevant Patent(s) |

| Asymmetric Synthesis via Chiral Auxiliary | Use of a recoverable chiral group to direct stereoselective bond formation. | 3-ethoxy-4-methoxybenzaldehyde | (R)-(+)-tert-butylsulfinamide | US9688623B2 |

| Asymmetric Reduction | Catalytic hydrogenation of a prochiral enamine or ketone. | 3-ethoxy-4-methoxybenzonitrile, Dimethylsulfone | Chiral catalyst system | EP3702347A1 |

| "One-Pot" Synthesis | Generation and subsequent reaction of the aminosulfone intermediate without isolation. | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine salt | N/A (uses pre-resolved intermediate) | US10287248B2 |

| Chiral Resolution | Separation of enantiomers from a racemic mixture using a chiral resolving agent. | Racemic 1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine | N-acetyl-L-leucine | US9688623B2 |

Examination of Intellectual Property Protecting Derivatives and their Preparation

The intellectual property landscape extends beyond the synthesis of this compound itself to encompass a wide array of its derivatives. This is a common strategy in the pharmaceutical industry to broaden the scope of protection and create a "picket fence" of patents around a core molecule, thereby deterring competitors.

A primary class of protected derivatives is the final active pharmaceutical ingredients (APIs) derived from this intermediate, with Apremilast being the most prominent example. Patents claim not just the specific chemical structure of Apremilast but also its stereomerically pure forms, which are essential for its therapeutic efficacy. pharmaipcircle.com For instance, U.S. Patent No. 7,427,638 specifically claims pharmaceutical compositions containing stereomerically pure (+)-2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-acetylaminoisoindoline-1,3-dione (Apremilast). amgen.com

Patents also cover broader genera of substituted phenethylsulfones that include the this compound moiety as a structural element. These patents often claim a wide range of possible substituents on the phenethyl and sulfone groups, aiming to protect a chemical space of potentially active molecules. This approach can preempt competitors from developing "me-too" drugs with similar structures and mechanisms of action.

The preparation of these derivatives is also a key aspect of the patent claims. Methods for converting this compound or its enantiomerically pure forms into the final API are described and protected. These can include specific coupling reagents, solvents, temperature ranges, and purification techniques that are optimized for yield and purity.

Freedom-to-Operate Considerations in Chemical Manufacturing Processes

A freedom-to-operate (FTO) analysis is a critical due diligence step for any company planning to manufacture or commercialize a product in a field with a dense patent landscape. For this compound, the FTO analysis is particularly complex due to the extensive patenting around Apremilast and its intermediates. The goal of an FTO analysis is to assess the risk of infringing on the valid patent rights of third parties.

The patent litigation between Amgen (after acquiring Celgene's patents) and generic manufacturers like Sandoz and Zydus over Apremilast provides a clear illustration of the FTO challenges. pharmaipcircle.comamgen.com This litigation centered on the validity and infringement of patents covering the Apremilast composition of matter, its crystalline form, and methods of use. pharmaipcircle.com

One of the key arguments in such litigation often revolves around the "obviousness" of a claimed invention. uscourts.gov For example, a competitor might argue that a patented synthesis of this compound is obvious to a person skilled in the art based on prior art publications. However, the counterargument, as seen in the Amgen v. Sandoz case, can be that achieving a stereomerically pure compound with a reasonable expectation of success was not a straightforward task and required significant innovation. pharmaipcircle.com The Federal Circuit, in this case, acknowledged that resolving a racemic mixture can be a difficult process involving trial-and-error. pharmaipcircle.com

An FTO analysis for the manufacturing process of this compound would need to carefully consider:

Patents on specific synthesis routes: Does the intended manufacturing process fall within the claims of a valid patent? This includes the choice of starting materials, reagents, catalysts, and reaction conditions.

Patents on intermediate compounds: Even if the final product is not patented, the synthesis of a key intermediate like this compound may be.

Patents on purification and resolution methods: The methods used to purify the compound or resolve its enantiomers can also be subject to patent protection.

The geographic scope of patents: Patent rights are territorial, so an FTO analysis must be conducted for each country where manufacturing or sale is planned.

If a blocking patent is identified, a company has several options:

Licensing: Obtain a license from the patent holder to use the patented technology.

"Inventing around": Develop an alternative, non-infringing manufacturing process. This can be a significant research and development undertaking.

Challenging the patent: Attempt to invalidate the patent through litigation or administrative proceedings, arguing that it is not novel, is obvious, or lacks other requirements for patentability.

Given the high stakes of pharmaceutical manufacturing, a thorough and ongoing FTO analysis by qualified patent attorneys is an essential risk mitigation strategy.

Analytical Methods and Quality Control in Research Synthesis

Development of Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment

Chromatographic methods are fundamental for assessing the purity of 3-Ethoxy-4-methanesulfonylaniline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity assessment of aniline (B41778) derivatives. For compounds similar in structure, reverse-phase HPLC methods are commonly developed. researchgate.net A typical HPLC method would involve a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer, allowing for the separation of the main compound from its impurities. nih.govresearchgate.net Method validation is a critical step, encompassing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure the reliability of the results. researchgate.net The purity of related compounds has been successfully determined with greater than 99% accuracy using HPLC. google.com

Gas Chromatography (GC): GC is another powerful tool for analyzing aniline derivatives, particularly for volatile impurities. It relies on the vaporization of the sample and its separation based on the components' interaction with a stationary phase within a column. For aniline compounds, a fused silica (B1680970) capillary column is often employed. epa.gov To enhance the analysis of less volatile amines, a derivatization step can be performed. nih.gov GC can be coupled with a mass spectrometer (GC-MS) for definitive identification of analytes. nih.govresearchgate.net

Below is an interactive table summarizing typical chromatographic conditions.

| Parameter | HPLC | GC |

| Column | C18 (Octadecylsilyl silica gel) | Fused silica capillary column (e.g., SE-54) epa.gov |

| Mobile Phase/Carrier Gas | Acetonitrile/Phosphate Buffer researchgate.net | Helium or Nitrogen |

| Detector | UV Detector (e.g., at 239 nm) researchgate.net | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov |

| Typical Use | Purity of final product and non-volatile intermediates | Analysis of volatile impurities and starting materials |

Establishment of Robust Analytical Procedures for Intermediates and Final Compounds

Ensuring the quality of the final this compound product begins with the rigorous analysis of its starting materials and intermediates. A robust analytical procedure provides a framework for consistent monitoring throughout the synthesis process.

The synthesis of complex molecules often involves multiple steps, such as the coupling of a benzonitrile (B105546) with a dialkylsulfone, followed by hydrolysis to a beta-ketosulfone, and subsequent reactions to form the final aminosulfone. google.com Analytical procedures must be in place for each critical intermediate. For instance, HPLC methods can be established to monitor the conversion of key intermediates, ensuring the reaction has proceeded to completion and that the intermediate meets the required purity specifications before proceeding to the next step. nih.gov

The development of these procedures involves:

Method Selection: Choosing the appropriate analytical technique (e.g., HPLC, GC, Titration) for each specific intermediate based on its chemical properties.

Sampling Procedures: Defining when and how to take samples from the reaction mixture for analysis.

Acceptance Criteria: Establishing clear purity thresholds for each intermediate and the final product.

A summary of analytical checkpoints in a hypothetical synthesis is provided below.

| Synthesis Stage | Compound Type | Analytical Method | Purpose |

| Step 1 | Benzonitrile derivative | GC | Purity of starting material |

| Step 2 | Beta-ketosulfone intermediate | HPLC | Monitor reaction completion and purity |

| Step 3 | Chiral enamine intermediate | HPLC, Chiral HPLC | Assess formation and stereochemical purity |

| Step 4 | Final Product (this compound) | HPLC, GC-MS | Final purity, impurity profile, and identity confirmation |

Impurity Profiling and Identification in Synthetic Batches

Impurity profiling is the identification and quantification of all potential impurities in the final product. This is crucial for understanding the synthesis process and ensuring the quality and consistency of the manufactured compound.

During the synthesis of this compound, impurities can arise from various sources, including:

Starting materials and reagents.

Side reactions occurring during the synthesis.

Degradation of the product or intermediates.

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the tentative identification of impurities based on their fragmentation patterns. beilstein-journals.org Once an impurity is detected, its structure can be confirmed, often by synthesizing the proposed impurity and comparing its chromatographic retention time and spectral data with the impurity found in the synthesis batch. beilstein-journals.org

In the synthesis of related compounds, various impurities have been identified. For example, in the synthesis of Apremilast, which shares structural similarities with potential precursors to this compound, impurities such as 4-Amino-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)isoindoline-1,3-dione are known. pharmaffiliates.com The study of impurity profiles can also reveal details about the synthetic route used. nih.gov

The table below lists some potential impurities that could theoretically arise during the synthesis of this compound or related structures.

| Potential Impurity | Possible Origin |

| Unreacted Starting Materials | Incomplete reaction |

| Isomeric Aminosulfones | Non-specific reactions |

| Over-alkylated/De-alkylated Products | Side reactions involving ethoxy or methoxy (B1213986) groups |

| Oxidation Products | Degradation during synthesis or storage |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-4-methanesulfonylaniline, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of aniline derivatives. A plausible route is:

- Step 1 : Sulfonation of 3-ethoxyaniline using methanesulfonyl chloride under controlled pH (e.g., in pyridine or DMF) to introduce the sulfonyl group .

- Step 2 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonating agent) and temperature (0–5°C for exothermic sulfonation). Yield improvements (70–85%) are achievable with inert atmospheres (N₂) to minimize oxidation .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. Key signals: methanesulfonyl (δ ~3.0 ppm for CH₃, singlet) and ethoxy (δ ~1.3–1.5 ppm for CH₃, triplet; δ ~3.8–4.2 ppm for OCH₂) .

- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl group .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST Chemistry WebBook .

Q. What are the key reactivity patterns of this compound under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Hydrolysis : The ethoxy group may undergo cleavage under strong acids (e.g., H₂SO₄/H₂O), forming 4-methanesulfonyl-3-hydroxyaniline. Monitor via pH-controlled experiments .

- Oxidation : Reactivity with oxidizing agents (e.g., KMnO₄) may yield quinone derivatives. Use cyclic voltammetry to assess redox potentials .

- Nucleophilic Substitution : The sulfonyl group stabilizes the ring, but meta-ethoxy directs electrophiles to specific positions. Test with halogens (Br₂/FeBr₃) to identify regioselectivity .

Advanced Research Questions

Q. How do environmental factors (pH, temperature, UV light) influence the degradation pathways of this compound in aqueous systems?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to UV light (254 nm) or varying pH (2–12) at 40–60°C. Analyze degradation products via LC-MS/MS.

- Key Pathways : Photolysis may cleave the sulfonyl group, forming sulfonic acid derivatives. Hydrolysis at high pH targets the ethoxy group .

Q. What computational methods are suitable for predicting the biological activity of this compound, and how do substituents modulate target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosine kinases). The sulfonyl group may hydrogen-bond with active-site residues .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values) of substituents (ethoxy, sulfonyl) with bioactivity data. Train models using Random Forest or SVM algorithms .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Solubility Screening : Use the shake-flask method in DMSO, ethanol, and acetonitrile at 25°C. Validate with nephelometry for turbidity thresholds.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to explain discrepancies. Polar sulfonyl groups favor high-δP solvents (e.g., DMSO) .

Q. What experimental strategies are effective for studying interactions between this compound and biological macromolecules (e.g., proteins, DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on sensor chips to measure binding kinetics (kₐ, k𝒹).

- Fluorescence Quenching : Monitor tryptophan emission shifts upon compound addition. Calculate Stern-Volmer constants to quantify binding affinity .

Data Limitations and Research Gaps

- Spectral Data Gaps : Public databases (e.g., PubChem) lack high-resolution MS/MS spectra. Researchers should collaborate with facilities like NIST to fill these gaps .

- Biological Activity Data : Limited peer-reviewed studies exist. Prioritize high-throughput screening against cancer cell lines or microbial targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products